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molecular formula C10H13BrO B1321566 4-(2-Bromophenyl)butan-1-ol CAS No. 123206-83-7

4-(2-Bromophenyl)butan-1-ol

Cat. No. B1321566
M. Wt: 229.11 g/mol
InChI Key: QVCSOSRGJVRDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07053101B2

Procedure details

To a solution of 0.4 M 9-BBN in hexane (72 mL, 28.8 mmol) was added 4-bromophenyl-1-butene (3.99 g, 18.9 mmol) at room temperature. The resulting mixture was stirred at room temperature for 20 h. The mixture was treated sequentially with 3.3 mL of 6N aqueous NaOH (19.8 mmol), THF (7 mL), and 30% H2O2 in H2O (7 mL), then refluxed for 2 h. The reaction mixture was then cooled to room temperature. The organic layer was washed with aqueous sodium sulfite (40 mL), H2O (20 mL), and brine (20 mL). The aqueous extracts were combined, saturated with solid K2CO3 and extracted with Et2O (3×50 mL). The combined organic extracts were dried over Na2 SO4, filtered and concentrated. The resulting crude product was purified by flash chromatography twice (33% EtOAc in hexane and 20% EtOAc in hexane) to yield 4-(o-bromophenyl)butanol).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Name
4-bromophenyl-1-butene
Quantity
3.99 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B1[CH:6]2[CH2:7][CH2:8][CH2:9][CH:2]1[CH2:3][CH2:4][CH2:5]2.CCCCCC.[Br:16][C:17]1[CH:22]=CC(C=CCC)=CC=1.[OH-:27].[Na+].OO>O.C1COCC1>[Br:16][C:17]1[CH:22]=[CH:3][CH:4]=[CH:5][C:6]=1[CH2:7][CH2:8][CH2:9][CH2:2][OH:27] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
72 mL
Type
reactant
Smiles
CCCCCC
Name
4-bromophenyl-1-butene
Quantity
3.99 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=CCC
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
7 mL
Type
solvent
Smiles
O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium sulfite (40 mL), H2O (20 mL), and brine (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried over Na2 SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by flash chromatography twice (33% EtOAc in hexane and 20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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